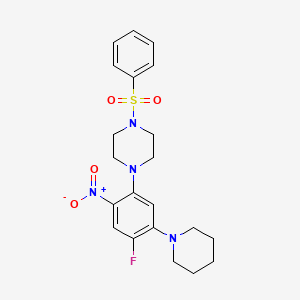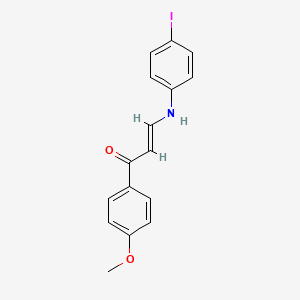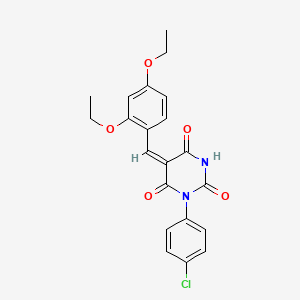![molecular formula C24H32N2O6 B5025844 [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid](/img/structure/B5025844.png)
[4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an adamantyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the adamantyl and methoxyphenyl groups. Common reagents used in these reactions include adamantane, piperazine, and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the adamantyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it serves as a ligand for studying receptor interactions and signaling pathways.
Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances the compound’s binding affinity and stability, while the piperazine ring facilitates interactions with biological targets. The methoxyphenyl group can modulate the compound’s electronic properties, influencing its reactivity and selectivity.
Comparación Con Compuestos Similares
- [4-(2-Adamantyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone
- [4-(2-Adamantyl)piperazin-1-yl]-(4-chlorophenyl)methanone
- [4-(2-Adamantyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Comparison: Compared to its analogs, [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone exhibits unique properties due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also enhance the compound’s ability to cross biological membranes, making it more effective in certain applications.
Propiedades
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-26-20-4-2-17(3-5-20)22(25)24-8-6-23(7-9-24)21-18-11-15-10-16(13-18)14-19(21)12-15;3-1(4)2(5)6/h2-5,15-16,18-19,21H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZUPHNLEDHLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{1-[2-(vinyloxy)ethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5025764.png)
![1,3,4-triacetyl-6-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5025767.png)
![3-[1-[(4-acetamidophenyl)methyl]piperidin-4-yl]oxy-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5025772.png)
![2-iodo-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5025774.png)
![1-phenyl-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5025780.png)
![2-Chloro-1-[2-(2,6-dimethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5025785.png)
![3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5025791.png)



![4-[(4-bromobenzyl)oxy]-3-chlorobenzonitrile](/img/structure/B5025818.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B5025822.png)
![2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5025846.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
